Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Descripción general

Descripción

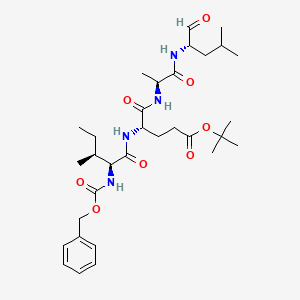

“Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a chemical compound with the empirical formula C32H50N4O81. It has a molecular weight of 618.761. This compound is solid in form and is stored at a temperature of -20°C1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal”. However, it’s worth noting that peptide synthesis is a well-established field, and there are numerous methods available for the synthesis of complex peptides.Molecular Structure Analysis

The SMILES string for this compound is CCC@HC@HOCc1ccccc1)C(=O)NC@@HOC(C)(C)C)C(=O)NC@@HC(=O)NC@@HC)C=O1. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.

Chemical Reactions Analysis

Specific chemical reactions involving “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not available in the retrieved data. However, as a peptide, it could potentially be involved in various biological reactions, particularly those involving protein interactions.Physical And Chemical Properties Analysis

The compound “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a solid at room temperature1. It has an empirical formula of C32H50N4O8 and a molecular weight of 618.761.Aplicaciones Científicas De Investigación

Application in Proteasome Inhibition

- Summary of the Application : Z-Ile-Glu(OtBu)-Ala-Leu-CHO is a proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.

- Methods of Application : This compound is used in cell cultures to inhibit the proteasome. It is added to the culture medium at a specific concentration and for a specific time period to achieve the desired level of proteasome inhibition .

- Results or Outcomes : The use of this compound leads to the accumulation of ubiquitinated proteins in neuronal cells . This is significant because it provides a tool for studying the role of the proteasome in various cellular processes, including the degradation of misfolded proteins and the regulation of protein expression .

Application in Cancer Research

- Summary of the Application : Z-Ile-Glu(OtBu)-Ala-Leu-CHO has been reported to induce apoptosis in mouse leukemia L1210 cells .

- Methods of Application : The compound is added to cell cultures of mouse leukemia L1210 cells, and the rate of apoptosis is measured using various assays .

- Results or Outcomes : The compound was found to induce significant apoptosis in the mouse leukemia L1210 cells . This suggests that proteasome inhibitors could potentially be used as anti-cancer drugs .

Safety And Hazards

Specific safety and hazard information for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.

Direcciones Futuras

The potential applications and future directions for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not specified in the retrieved data. However, given the ongoing research in the field of peptides, it’s possible that this compound could have potential applications in various areas of biology and medicine.

Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFTWYMXUWCOOB-YICLCXKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | |

CAS RN |

158442-41-2 | |

| Record name | Proteasome inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)